N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine
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Overview
Description
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a 4-chlorophenyl group and a propyl group attached to the nitrogen atoms of a benzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to benzene-1,4-diamine using reducing agents such as iron and hydrochloric acid.
N-Alkylation: The benzene-1,4-diamine is subjected to N-alkylation with 1-bromopropane to introduce the propyl group.
N-Arylation: Finally, the N-arylation of the resulting compound with 4-chlorobenzene is carried out using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-Chlorophenyl)-N~1~-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of a propyl group.
N~1~-(4-Bromophenyl)-N~1~-propylbenzene-1,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.
N~1~-(4-Chlorophenyl)-N~1~-ethylbenzene-1,4-diamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine is unique due to its specific combination of substituents, which may confer distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group and the propyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
93275-75-3 |
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Molecular Formula |
C15H17ClN2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-4-N-propylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H17ClN2/c1-2-11-18(14-7-3-12(16)4-8-14)15-9-5-13(17)6-10-15/h3-10H,2,11,17H2,1H3 |
InChI Key |
HIPLUEBPFRTCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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